

Spectroscopic Profile of 5-Bromothiophene-2-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromothiophene-2-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromothiophene-2-boronic acid**, a versatile building block in organic synthesis, particularly in cross-coupling reactions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The quantitative spectroscopic data for **5-Bromothiophene-2-boronic acid** is summarized in the tables below. This information is crucial for the identification and characterization of the compound in various research and development settings.

Table 1: Nuclear Magnetic Resonance (NMR) Data of **5-Bromothiophene-2-boronic acid**

Nucleus	Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
^1H	DMSO- d_6	8.35	s	-	B(OH) $_2$
^1H	DMSO- d_6	7.50	d	3.8	H-3
^1H	DMSO- d_6	7.21	d	3.8	H-4
^{13}C	DMSO- d_6	145.2	-	-	C-2
^{13}C	DMSO- d_6	137.8	-	-	C-4
^{13}C	DMSO- d_6	130.5	-	-	C-3
^{13}C	DMSO- d_6	118.9	-	-	C-5

Note: NMR data can be influenced by solvent and concentration. The provided data is a representative example.

Table 2: Infrared (IR) Spectroscopy Data of **5-Bromothiophene-2-boronic acid**

Wavenumber (cm^{-1})	Intensity	Assignment
3350-3200	Broad, Strong	O-H stretch (boronic acid)
~3100	Medium	C-H stretch (aromatic)
~1600	Medium	C=C stretch (thiophene ring)
~1350	Strong	B-O stretch
~1200	Strong	C-B stretch
~1080	Medium	In-plane C-H bend
~800	Strong	Out-of-plane C-H bend
~700	Medium	C-S stretch
~550	Medium	C-Br stretch

Note: IR peak positions and intensities can vary based on the sampling method (e.g., KBr pellet, ATR).

Table 3: Mass Spectrometry (MS) Data of **5-Bromothiophene-2-boronic acid**

Technique	m/z Value	Relative Intensity (%)	Assignment
EI-MS	206/208	~98/100	[M] ⁺ (isotopic pattern for Br)
EI-MS	188/190	Variable	[M-H ₂ O] ⁺
EI-MS	161/163	Variable	[M-B(OH) ₂] ⁺
EI-MS	127	Variable	[M-Br-OH] ⁺
EI-MS	82	Variable	[C ₄ H ₂ S] ⁺

Note: Fragmentation patterns can differ based on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a standard for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Bromothiophene-2-boronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Tune and match the probe for the ¹H frequency.

- Acquire a standard one-pulse ^1H spectrum.
- Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the data with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum.
- ^{13}C NMR Acquisition:
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
 - Process the data with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **5-Bromothiophene-2-boronic acid** powder directly onto the ATR crystal.
 - Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).
- Data Acquisition:

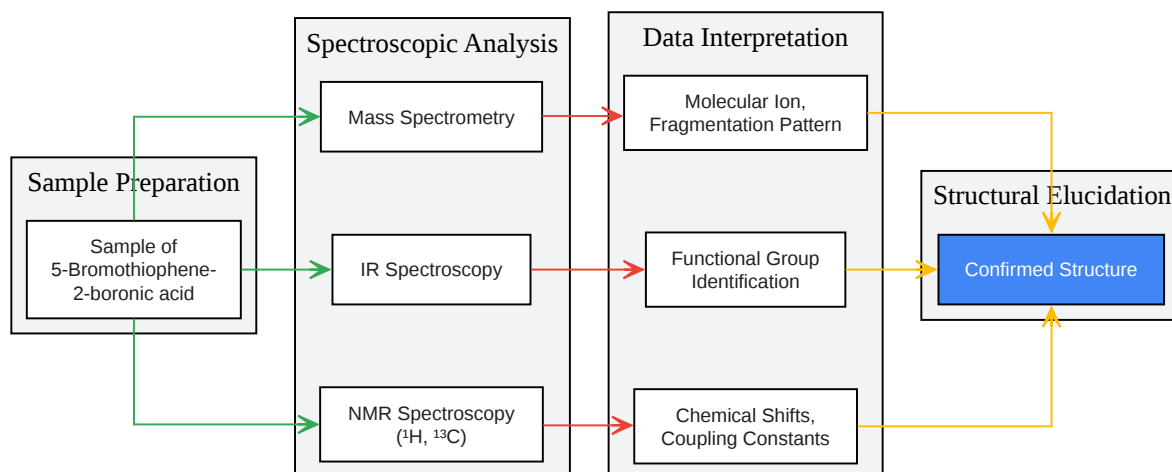
- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

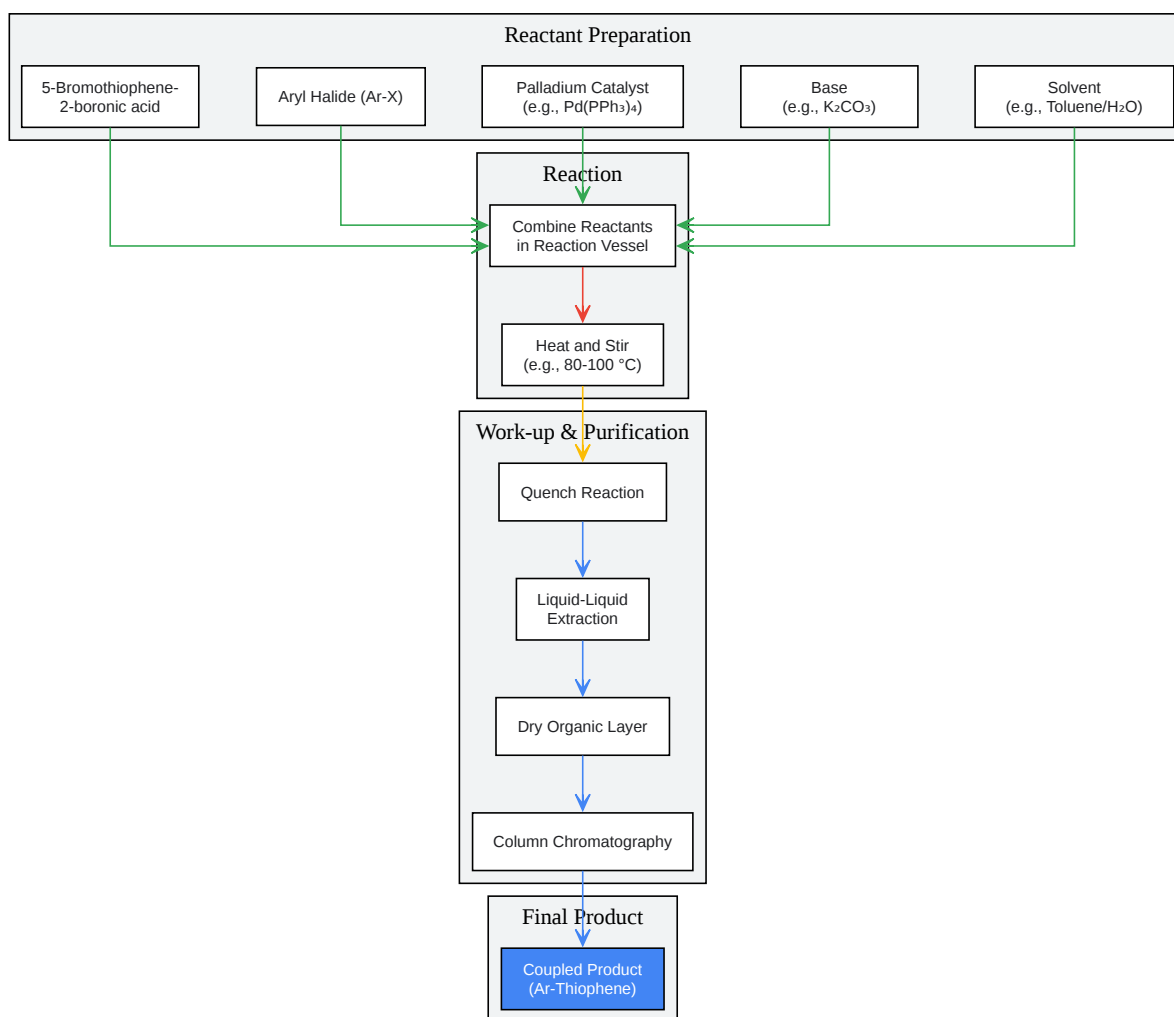
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **5-Bromothiophene-2-boronic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC) inlet.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-300).
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source at a constant flow rate.
 - Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable ion current.
 - Acquire spectra in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$, respectively.

Visualizations

The following diagrams illustrate key workflows relevant to the application and analysis of **5-Bromothiophene-2-boronic acid**.





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